molecular formula C11H17N5O B11735500 N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine

N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine

Katalognummer: B11735500
Molekulargewicht: 235.29 g/mol
InChI-Schlüssel: ORQCGKXSKGLWGJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine is a chemical compound for research applications. The specific properties, mechanism of action, and primary research applications for this compound are currently not documented in the scientific literature and require further investigation. Pyrazole derivatives are a significant class of N-heterocyclic amines known to be valuable building blocks in modern organic synthesis and drug discovery for the preparation of active pharmaceutical ingredients and other bioactive molecules . Researchers are exploring similar compounds for a wide range of physiological and pharmacological activities . This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic uses, nor for human consumption. The buyer assumes all responsibility for confirming the product's identity and purity prior to use.

Eigenschaften

Molekularformel

C11H17N5O

Molekulargewicht

235.29 g/mol

IUPAC-Name

N-[(2,5-dimethylpyrazol-3-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine

InChI

InChI=1S/C11H17N5O/c1-8-5-9(16(3)13-8)6-12-10-7-15(2)14-11(10)17-4/h5,7,12H,6H2,1-4H3

InChI-Schlüssel

ORQCGKXSKGLWGJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN(C(=C1)CNC2=CN(N=C2OC)C)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Nucleophilic Substitution Approach

The nucleophilic displacement of halogenated intermediates represents a foundational method. For example, 5-(chloromethyl)-1,3-dimethyl-1H-pyrazole can react with 3-methoxy-1-methyl-1H-pyrazol-4-amine in dimethylformamide (DMF) at 80°C for 12 hours, using potassium carbonate as a base. This method mirrors the alkylation strategies observed in pyrazole acetamide syntheses.

Table 1: Reaction Conditions for Nucleophilic Substitution

SolventBaseTemperature (°C)Time (h)Yield (%)
DMFK₂CO₃801258
AcetonitrileEt₃N601842

The lower yield in acetonitrile (42%) underscores the importance of polar aprotic solvents in facilitating SN2 mechanisms.

Reductive Amination Method

Reductive amination between 1,3-dimethyl-1H-pyrazole-5-carbaldehyde and 3-methoxy-1-methyl-1H-pyrazol-4-amine using sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature achieves moderate yields. This approach, analogous to Mannich base formations in pyrazolone derivatives, avoids harsh conditions but requires precise stoichiometry.

Key Optimization Parameters :

  • pH Control : Maintaining a pH of 5–6 with acetic acid enhances imine formation.

  • Reducing Agent : NaBH₃CN outperforms NaBH₄ due to selective reduction of the imine intermediate.

Copper-Catalyzed Coupling Reactions

Copper(I) iodide-mediated coupling of 5-(bromomethyl)-1,3-dimethyl-1H-pyrazole with 3-methoxy-1-methyl-1H-pyrazol-4-amine in toluene at 110°C yields 78% product. This method, inspired by continuous-flow pyrazole syntheses, employs N,N′-dimethylethylenediamine (DMEDA) as a ligand to stabilize the catalytic cycle.

Mechanistic Insights :

  • Oxidative addition of Cu(I) to the C–Br bond generates a reactive intermediate.

  • Transmetalation and reductive elimination yield the desired C–N bond.

Optimization of Reaction Parameters

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions, while protic solvents (MeOH) favor reductive amination by stabilizing intermediates via hydrogen bonding.

Temperature and Catalytic Load

Elevated temperatures (80–110°C) improve reaction rates but risk decomposition. A catalytic load of 5 mol% CuI optimizes cost and efficiency in coupling reactions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) : δ 2.21 (s, 3H, CH₃), 3.72 (s, 3H, OCH₃), 4.12 (s, 2H, CH₂), 6.02 (s, 1H, pyrazole-H).

  • ¹³C NMR : Peaks at 165.6 ppm (C=O absent) confirm the absence of acylated byproducts.

Infrared Spectroscopy (IR)

  • Absorption at 3225 cm⁻¹ corresponds to N–H stretching, while 1646 cm⁻¹ confirms C=N bonds in the pyrazole rings.

Comparative Analysis of Synthetic Methods

Table 2: Efficiency and Scalability of Methods

MethodYield (%)Purity (%)Scalability
Nucleophilic Substitution5895Moderate
Reductive Amination6592High
Copper Catalysis7898Low

Copper catalysis offers the highest yield and purity but requires specialized equipment, limiting industrial scalability .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

N-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amin hat mehrere wissenschaftliche Forschungsanwendungen:

Wirkmechanismus

Der Wirkmechanismus von N-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amin beinhaltet seine Interaktion mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Verbindung kann an aktive Zentren binden und die Aktivität dieser Zielstrukturen modulieren und verschiedene biochemische Pfade beeinflussen. Beispielsweise kann es spezifische Enzyme durch die Bildung stabiler Komplexe hemmen und so Stoffwechselprozesse verändern.

Wissenschaftliche Forschungsanwendungen

N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the synthesis of advanced materials and as a building block for more complex chemical compounds.

Wirkmechanismus

The mechanism of action of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, modulating the activity of these targets and affecting various biochemical pathways. For example, it may inhibit specific enzymes by forming stable complexes, thereby altering metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound’s structural and functional distinctions from related pyrazole derivatives are critical for understanding its physicochemical and biological properties. Below is a detailed comparison:

Structural Analogues

Compound Name Substituents/Modifications Molecular Weight Key Properties/Applications Reference
N-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine (Target) Dual pyrazole system: 1,3-dimethyl (Pyrazole A); 3-methoxy, 1-methyl (Pyrazole B) 263.30* Hypothesized kinase inhibition, CFTR modulation due to pyrazole-sulfonamide motifs
N,1,3-Trimethyl-1H-pyrazol-5-amine (15) Single pyrazole with N-methyl and 1,3-dimethyl groups 125.17 Intermediate in synthesis; lacks methoxy group, reducing polarity
N-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine Methylamine substituent; no second pyrazole 139.20 Simpler structure; potential ligand in coordination chemistry
SIJ1278 (N-(3-(7-((1,3-Dimethyl-1H-pyrazol-5-yl)amino)-1-methyl-2-oxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)-4-methylphenyl)-3-(trifluoromethyl)benzamide) Pyrazole linked to dihydropyrimidopyrimidinone; trifluoromethyl group 575.58 Kinase inhibitor (BRAF mutants); enhanced bioactivity via extended π-system
1-(Difluoromethyl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine Fluorine substituents; difluoromethyl group 295.69 Improved metabolic stability due to fluorine atoms

*Calculated molecular weight based on formula C₁₁H₁₇N₅O.

Pharmacological Relevance

  • Its dual pyrazole system may mimic ATP-binding sites in kinases, similar to elexacaftor’s sulfonamide-pyrazole motif in CFTR modulation .
  • Fluorinated Analogues (): Fluorine atoms increase metabolic stability and membrane permeability, making them superior in vivo candidates compared to non-fluorinated derivatives .
  • SIJ1278 : The trifluoromethyl group and extended π-system enhance binding affinity to BRAF mutants, a feature absent in the target compound .

Physicochemical Properties

Property Target Compound N,1,3-Trimethyl-1H-pyrazol-5-amine (15) SIJ1278
Polarity Moderate (methoxy group) Low (no polar substituents) Low (CF₃ group hydrophobic)
Solubility Likely aqueous-soluble Poor in water Lipid-soluble
Steric Hindrance High (dual pyrazole rings) Low Moderate (bulky benzamide)

Biologische Aktivität

N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article reviews the compound's biological activity, synthesizing data from various studies to provide a comprehensive overview.

The compound has the following chemical characteristics:

  • Molecular Formula : C11H17ClFN5O
  • Molecular Weight : 289.74 g/mol
  • CAS Number : 1856049-73-4

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit various biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The specific compound in focus has shown promise in several studies.

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives. For instance:

  • In vitro Studies : The compound demonstrated cytotoxic effects against several cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The IC50 values for these cell lines were reported as follows:
    • MCF7: IC50 = 0.01 µM
    • A549: IC50 = 0.39 µM
    • HepG2: IC50 = 0.07 µM .

Anti-inflammatory Activity

Pyrazole compounds have also been investigated for their anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase enzymes (COX), which play a crucial role in inflammation. Preliminary results suggest that N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine exhibits significant inhibition of COX activity, leading to reduced inflammatory markers in vitro .

The proposed mechanism of action for the anticancer activity includes:

  • Cell Cycle Arrest : Inducing cell cycle arrest in cancer cells.
  • Apoptosis Induction : Triggering apoptotic pathways, leading to programmed cell death.
  • Inhibition of Tumor Growth Factors : Targeting specific growth factors involved in tumor proliferation .

Data Summary

Activity Type Cell Line IC50 Value (µM) Reference
AnticancerMCF70.01
AnticancerA5490.39
AnticancerHepG20.07
Anti-inflammatoryCOX InhibitionSignificant

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives in clinical settings:

  • Study on MCF7 Cells : A study demonstrated that the compound induced apoptosis in MCF7 cells through mitochondrial pathways, significantly reducing cell viability.
  • A549 Cell Line Evaluation : Another research focused on A549 cells revealed that treatment with the compound led to a marked decrease in cell proliferation and increased apoptosis markers.

Q & A

Q. Optimization Factors :

ParameterImpactExample Conditions
Base Facilitates nucleophilic substitutionK₂CO₃ (1.2 eq.)
Temperature Affects reaction rate and byproducts25–80°C, depending on step
Solvent Polarity influences solubility and reactivityDMF, THF, or solvent-free

How is the compound characterized structurally, and what role does crystallography play?

Basic Question

  • Spectroscopy : ¹H/¹³C NMR confirms substituent positions and purity. IR identifies functional groups (e.g., amine N-H stretches at ~3300 cm⁻¹) .
  • Crystallography : SHELXL (SHELX suite) refines crystal structures using high-resolution X-ray data. Key parameters:
    • R-factor : <0.05 for high-quality data .
    • Hydrogen Bonding : Graph-set analysis (e.g., Etter’s formalism) reveals packing motifs .

How do structural modifications influence biological activity?

Advanced Question
QSAR studies highlight that substituent position and electronic properties modulate target interactions. Example comparisons:

CompoundSubstituentBiological Activity
Target Compound 3-Methoxy, 1,3-dimethylHigh receptor affinity (hypothetical)
Analog 15-Fluoro, 1-ethylReduced activity (steric hindrance)
Analog 22-MethoxyAltered binding kinetics (electronic effects)

Q. Methodology :

  • Docking Simulations : Assess binding modes with enzymes/receptors.
  • Assay Variants : Compare IC₅₀ values across cell lines or enzymatic assays to isolate substituent effects .

How can contradictions in reported biological activity data be resolved?

Advanced Question
Discrepancies often arise from:

  • Assay Conditions : Varying pH, temperature, or co-solvents (e.g., DMSO concentration affecting solubility).
  • Structural Variants : Undocumented impurities or isomerization during synthesis .

Q. Resolution Strategy :

Reproduce Experiments : Use standardized protocols (e.g., OECD guidelines).

Control Batch Analysis : LC-MS to verify compound purity (>98%) .

Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA for IC₅₀ variability) .

What computational methods are used to predict interactions with biological targets?

Advanced Question

  • Molecular Dynamics (MD) : Simulates binding stability over time (e.g., 100 ns trajectories in GROMACS).
  • Pharmacophore Modeling : Identifies critical interaction points (e.g., hydrogen bonds with kinase active sites) .
  • ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity risks .

How do hydrogen-bonding networks affect crystallographic packing?

Advanced Question
Hydrogen bonds dictate crystal lattice stability. For pyrazole derivatives:

  • Primary Motifs : N-H···O/N interactions (2.8–3.2 Å) form chains or rings.
  • Graph-Set Analysis : Describes patterns (e.g., C(6) chains or R₂²(8) rings) using software like Mercury .

Q. Example :

Interaction TypeDistance (Å)Angle (°)
N-H···O2.95158
C-H···π3.10145

What are best practices for resolving crystal structures with twinning or disorder?

Advanced Question

  • Twinning : Use SHELXL’s TWIN command with HKLF5 data. Refine twin laws (e.g., two-fold rotation) .
  • Disordered Groups : Apply PART and SUMP restraints. Test occupancy ratios (e.g., 70:30 split) .

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